molecular formula C8H12O B1221819 5-Ethylcyclopentene-1-carbaldehyde

5-Ethylcyclopentene-1-carbaldehyde

Cat. No. B1221819
M. Wt: 124.18 g/mol
InChI Key: BXRHTYIYAZHIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylcyclopentene-1-carbaldehyde is a natural product found in Siraitia grosvenorii with data available.

Scientific Research Applications

1. Role in Heterocyclic Chemistry

5-Ethylcyclopentene-1-carbaldehyde plays a significant role in the field of heterocyclic chemistry. It serves as an intermediate in the synthesis of various heterocyclic systems, demonstrating its utility in constructing complex molecular structures. Notably, it is identified as an unusual linolenic acid oxidation product in the minor volatile components of tomatoes, highlighting its presence in natural systems as well (Buttery & Takeoka, 2004).

2. Involvement in Browning Reactions

In the context of nonenzymatic browning reactions, derivatives of 5-Ethylcyclopentene-1-carbaldehyde, such as furan-2-carbaldehyde, are formed during the thermal treatment of D-galacturonic acid. These compounds contribute significantly to the browning process, indicating their importance in food chemistry and processing (Bornik & Kroh, 2013).

3. Implications in Fluorescence and Sensing

Compounds structurally related to 5-Ethylcyclopentene-1-carbaldehyde, like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, demonstrate potential in fluorescence and sensing applications. These compounds exhibit specific fluorescence quenching in the presence of certain metal ions, suggesting their potential use in the development of novel fluorescent sensors (Zhang et al., 2016).

properties

Product Name

5-Ethylcyclopentene-1-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-ethylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(7)6-9/h5-7H,2-4H2,1H3

InChI Key

BXRHTYIYAZHIHF-UHFFFAOYSA-N

SMILES

CCC1CCC=C1C=O

Canonical SMILES

CCC1CCC=C1C=O

synonyms

5-ethylcyclopentene-1-carbaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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